Vanillin-13C6
Overview
Description
Vanillin-13C6, also known as p-Vanillin-13C6, is the 13C labeled version of Vanillin . It is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine . It is a popular odor and is also used for research purposes .
Synthesis Analysis
Vanillin-13C6 is synthesized from various precursors such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . The synthesis involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
Molecular Structure Analysis
The molecular structure of Vanillin-13C6 is similar to that of Vanillin, with the only difference being the presence of the 13C isotope . The molecular weight of Vanillin-13C6 is 158.10 .
Chemical Reactions Analysis
Vanillin-13C6 undergoes various chemical reactions. For instance, it has been found that vanillin can activate genes responsible for the biosynthesis of vanillin in vanilla orchids, leading to increased levels of vanillin production .
Physical And Chemical Properties Analysis
Vanillin-13C6 shares similar physical and chemical properties with Vanillin. It is a solid substance at room temperature . It has a characteristic vanilla odor and flavor .
Scientific Research Applications
Food Industry
Vanillin, a highly regarded flavor compound, has earned widespread recognition for its natural and aromatic qualities . It is used extensively in the food industry, not just as a flavoring agent, but also in food preservation and packaging .
Biological Synthesis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis of vanillin .
Antioxidant Properties
Vanillin possesses several biological properties, serving as an antioxidant . Antioxidants help protect the body from damage caused by harmful molecules called free radicals.
Anti-inflammatory Agent
Vanillin also serves as an anti-inflammatory agent . This means it can help reduce inflammation in the body, which is a key factor in many chronic diseases.
Antimicrobial Agent
Vanillin has antimicrobial properties , meaning it can kill or inhibit the growth of microorganisms such as bacteria, fungi, and viruses.
Neuroprotection
Recent studies have shown that vanillin has neuroprotective properties . This means it can help protect nerve cells against damage, degeneration, or impairment of function.
Anticarcinogenic Properties
Vanillin has been found to have anticarcinogenic properties , meaning it could potentially help prevent the development of cancer.
Gene Expression Regulation
Vanillin and its synthetic analogues are found to regulate gene expression and exhibit biological activities .
Future Directions
properties
IUPAC Name |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-BOCFXHSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745797 | |
Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vanillin-13C6 | |
CAS RN |
201595-58-6 | |
Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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